molecular formula C17H23ClN2O2 B3043230 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate CAS No. 807316-60-5

4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate

Cat. No.: B3043230
CAS No.: 807316-60-5
M. Wt: 322.8 g/mol
InChI Key: BZVXSAXQSWSMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate is a benzimidazole derivative featuring a chloromethyl group at the 2-position of the benzimidazole core, linked via a butyl chain to a pivalate (2,2-dimethylpropanoate) ester. This compound is structurally related to hydroxymethyl analogs, such as 4-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]butyl pivalate (CAS 797032-02-1), which shares the same backbone but substitutes the chloromethyl group with a hydroxymethyl moiety . Key physicochemical properties (e.g., LogP = 2.898, PSA = 64.35 Ų) are inferred from its hydroxymethyl analog, though the chlorine substituent likely increases hydrophobicity and reactivity .

Properties

IUPAC Name

4-[2-(chloromethyl)benzimidazol-1-yl]butyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-17(2,3)16(21)22-11-7-6-10-20-14-9-5-4-8-13(14)19-15(20)12-18/h4-5,8-9H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVXSAXQSWSMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCCCCN1C2=CC=CC=C2N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole moiety serves as the foundational structure for this compound. Palladium-catalyzed intramolecular oxidative cyclization has emerged as a preferred method for constructing such heterocyclic systems. In a representative procedure, biaryl sulfones undergo cyclization in the presence of Pd(OAc)₂ (10 mol%) and AgOAc (3 equiv) in pivalic acid at elevated temperatures. This approach leverages the oxidative coupling of aromatic rings to form the bicyclic structure, achieving yields of 45–68% depending on substituent electronic effects.

Key variables influencing this step include:

  • Catalyst loading : Pd(OAc)₂ concentrations below 5 mol% result in incomplete conversion, while exceeding 15 mol% promotes side reactions.
  • Oxidant selection : AgOAc outperforms Cu(OAc)₂ or K₂S₂O₈ in minimizing byproduct formation.
  • Solvent system : Polar aprotic solvents like DMF enhance reaction rates but may complicate downstream purification.

Chloromethylation of the Benzimidazole Ring

Introducing the chloromethyl group at the C2 position necessitates careful electrophilic substitution. A modified Blanc chloromethylation protocol proves effective, employing paraformaldehyde and HCl gas in dichloroethane at 40–50°C. Copper-based catalysts, particularly CuSO₄ (5 mol%) with tris(2-benzimidazolylmethyl)amine ((BimH)₃) as a ligand, enhance regioselectivity while suppressing over-chlorination.

Table 1: Chloromethylation Efficiency Under Varied Conditions

Catalyst System Temperature (°C) Reaction Time (h) Yield (%)
CuSO₄/(BimH)₃ 25 24 92
CuI/TBTA 40 24 89
Ligand-free CuSO₄ 100 72 78

Butylation via Nucleophilic Alkylation

Attachment of the butyl chain to the benzimidazole nitrogen employs a Mitsunobu reaction variant. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the N1 position undergoes alkylation with 4-bromobutanol. Recent optimizations substitute DEAD with the less hazardous diisopropyl azodicarboxylate (DIAD), maintaining yields above 85% while improving safety profiles.

Critical considerations:

  • Solvent polarity : THF > DMF > MeOH in promoting O- versus N-alkylation selectivity.
  • Stoichiometry : A 1.2:1 molar ratio of 4-bromobutanol to benzimidazole prevents dialkylation.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the monoalkylated product.

Pivalate Ester Formation

The terminal hydroxyl group of the butyl chain undergoes esterification with pivaloyl chloride. Copper-catalyzed methods adapted from azide-alkyne click chemistry protocols achieve exceptional efficiency here. Specifically, CuSO₄ (5 mol%) and sodium ascorbate (0.25 equiv) in a MeOH/H₂O (3:1) solvent system facilitate ester bond formation at room temperature within 24 hours.

Table 2: Esterification Yield Dependence on Acid Catalyst

Acid Catalyst Solvent System Conversion (%)
Acetic acid MeOH/H₂O 100
Trifluoroacetic acid MeOH/H₂O 95
Lactic acid MeOH/H₂O 90
H₂SO₄ DMF 85

Notably, acetic acid (6.6 equiv) achieves quantitative conversion without requiring anhydrous conditions. This aligns with green chemistry principles by avoiding hazardous solvents like DMF.

Integrated Synthetic Pathway and Optimization

Combining these steps into a cohesive sequence presents challenges in intermediate stability and purification. A recommended workflow includes:

  • Benzimidazole cyclization : Pd(OAc)₂/AgOAc/pivalic acid, 120°C, 12 h
  • Chloromethylation : CuSO₄/(BimH)₃, HCl gas, 25°C, 24 h
  • Butylation : DIAD/PPh₃/4-bromobutanol, THF, 0°C→RT, 48 h
  • Esterification : Pivaloyl chloride/CuSO₄/Na(asc), MeOH/H₂O, RT, 24 h

Total isolated yields for this four-step sequence range from 34–41%, with the chloromethylation and esterification steps being most efficient (>90% each). Scalability studies indicate consistent performance at 10 mmol scales, though palladium removal requires additional chelating resin treatment post-cyclization.

Analytical Characterization Benchmarks

Critical quality control metrics for the final compound include:

  • HPLC purity : ≥98% (C18 column, 70:30 MeOH/H₂O)
  • ¹H NMR (CDCl₃): δ 1.25 (s, 9H, pivalate), 3.05 (t, 2H, NCH₂), 4.45 (s, 2H, ClCH₂)
  • MS (ESI+) : m/z 323.15 [M+H]⁺ (calc. 322.83)

These parameters align with data from analogous benzimidazole-pivalate derivatives.

Scientific Research Applications

Chemical Properties and Identification

  • CAS Number: 807316-60-5
  • Molecular Formula: C17H23ClN2O2
  • Molecular Weight: 322.83
  • Synonyms: Includes variations such as 4-(2-(Chloromethyl)-1H-benzo[d]imidazol-1-yl)butyl pivalate and 4-[2-(chloromethyl)benzimidazol-1-yl]butyl 2,2-dimethylpropanoate .

Potential Applications

  • Pharmaceuticals: 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate is being explored as a lead compound in drug development.

Multifunctional Compounds in Biomaterials

Multifunctional compounds, including those with similar reactive groups, have broader applications in forming crosslinked biomaterials . These compounds can be used in several ways:

  • Tissue Adhesion: They can adhere tissue by forming a three-dimensional matrix .
  • Scarring Prevention/Promotion: They can prevent scarring around medical implants when combined with anti-fibrotic agents or promote scarring when combined with fibrosing agents .
  • Three-Dimensional Matrix Formation: These compounds can form a three-dimensional matrix by inter-reaction in a modified environment .

Methods of Use

To render nucleophilic and electrophilic groups reactive, multifunctional compounds are exposed to an aqueous environment to effect inter-reaction . This exposure involves:

  • Dissolving the compound in a first buffer solution with a pH between 1.0 and 5.5 to create a homogeneous solution .
  • Adding a second buffer solution with a pH between 6.0 and 11.0 to the homogeneous solution to form a mixture .

Safety Data and Hazard Identification

As of the latest available data, there is no specific hazard classification available for 4-[2-(Chloromethyl)-1H-benzimidazol-1-yl]butyl pivalate . The Safety Data Sheets (SDS) indicate that comprehensive hazard identification and classification data are not available .

ITK Inhibition

Mechanism of Action

The mechanism of action of 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloromethyl-Substituted Benzimidazoles and Heterocycles

Several chloromethyl-containing benzimidazole derivatives and related heterocycles exhibit distinct physical properties and applications. A comparison of key analogs is provided below:

Compound Name CAS Number Melting Point (°C) Purity (%) Price (JPY) Key Structural Features
5-(Chloromethyl)-2-phenylpyrimidine 886531-63-1 96.5–98 97 80,400/g Pyrimidine core, chloromethyl, phenyl
2-[4-(Chloromethyl)phenyl]-1,3-thiazole 906352-61-2 67–69 97 66,900/g Thiazole, chloromethyl-phenyl
Chloromethyl pivalate 18997-19-8 N/A (bp 70–72) N/A 6,600/100mL Pivalate ester, chloromethyl
4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate Not listed N/A N/A N/A Benzimidazole, chloromethyl, pivalate
4-[2-(Hydroxymethyl)benzimidazol-1-yl]butyl Pivalate 797032-02-1 N/A N/A N/A Hydroxymethyl instead of chloromethyl

Key Observations :

  • Reactivity : The chloromethyl group in the target compound contrasts with the hydroxymethyl group in its analog (CAS 797032-02-1), offering greater electrophilicity for nucleophilic substitution reactions .
  • Cost : Chloromethyl derivatives like 5-(Chloromethyl)-2-phenylpyrimidine command high prices (≥66,900 JPY/g), reflecting synthetic complexity or niche applications .
  • Thermal Stability : Melting points for chloromethyl heterocycles range widely (49–98°C), influenced by aromaticity and substituent bulk .
Functional Group Variations in Benzimidazole Derivatives

Synthetic studies on benzimidazoles with sulfinyl, methoxy, and sulfonyl groups (e.g., compounds 3ae, 3af, 3ag in ) reveal that substituents significantly impact yield and stability :

  • Sulfinyl Groups : Compounds like 2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazoles achieve moderate yields (72–79%), with methoxy groups enhancing solubility but reducing electrophilicity .
  • Sulfonyl Groups : Sulfonyl-linked benzimidazoles (e.g., 3ai, 3aj) show high yields (up to 97%), attributed to the stability of the sulfonyl moiety .

Physicochemical and Computational Properties

The hydroxymethyl analog of the target compound (CAS 797032-02-1) has a calculated LogP of 2.898 and PSA of 64.35 Ų . The chloromethyl variant is expected to exhibit:

  • Higher LogP : Chlorine’s hydrophobicity may increase LogP by ~0.5–1.0 units compared to the hydroxymethyl analog.

Biological Activity

4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate is a synthetic compound with the molecular formula C17H23ClN2O2C_{17}H_{23}ClN_2O_2 and a molecular weight of approximately 322.83 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate includes:

  • A benzimidazole moiety, which is known for its biological activity.
  • A chloromethyl group that may enhance reactivity and binding to biological targets.
  • A pivalate ester that can affect solubility and bioavailability.

The biological activity of 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The compound is believed to act as an inhibitor of certain proteases, which are critical in various physiological processes including viral replication and cancer progression.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against key enzymes. For instance, it has been reported to inhibit the SARS-CoV-2 3CL protease with a Ki value of 0.27nM0.27\,nM, indicating high potency in blocking viral replication pathways .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate revealed its effectiveness against coronaviruses. The compound was tested in vitro against SARS-CoV-2, showing promising results that suggest it could be developed as a therapeutic agent for COVID-19 .

Case Study 2: Enzyme Inhibition

In another research effort, the compound was evaluated for its ability to inhibit various human proteases involved in inflammatory processes. The results indicated that it could effectively reduce the activity of cathepsin B, a target implicated in cancer metastasis, with an inhibition percentage exceeding 90% at certain concentrations .

Comparative Analysis

The following table summarizes the biological activity of 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate compared to similar compounds:

Compound NameKi (nM)% Inhibition at 10 μM
4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate 0.27 >90%
Methyl 4-methoxypyrimidine-5-carboxylate220Not specified
Other benzimidazole derivativesVariesVaries

Q & A

Basic Research Questions

Q. What are the recommended experimental design strategies for optimizing the synthesis of 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate?

  • Methodological Answer : Use factorial design (e.g., 2^k full factorial or fractional factorial) to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Statistical methods minimize experimental runs while identifying significant factors. For example, varying the molar ratio of benzimidazole precursors and pivaloyl chloride can reveal optimal stoichiometry . Include control experiments to isolate side reactions (e.g., hydrolysis of the chloromethyl group).

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the benzimidazole core (aromatic protons at δ 7.2–8.5 ppm) and pivalate ester (quaternary carbon at ~27 ppm).
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities via high-resolution mass spectrometry (HRMS).
  • XRD : For crystalline derivatives, resolve ambiguities in regioselectivity during chloromethylation .

Q. What solvent systems are suitable for stability studies of 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate?

  • Methodological Answer : Prioritize aprotic solvents (e.g., DMF, DMSO) to minimize hydrolysis of the chloromethyl group. Conduct accelerated stability testing under varying pH (4–9) and temperature (25–60°C). Monitor degradation via HPLC with UV detection at λ = 254 nm. Compare degradation products (e.g., hydrolyzed benzimidazole derivatives) against synthetic standards .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for benzimidazole functionalization?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for chloromethylation pathways. Compare activation energies for N1 vs. N3 alkylation to explain regioselectivity. Validate with kinetic isotope effect (KIE) studies or in situ IR spectroscopy .

Q. What strategies mitigate interference from byproducts in catalytic systems involving this compound?

  • Methodological Answer : Use membrane separation technologies (e.g., nanofiltration) to isolate the target compound from smaller byproducts. Optimize pore size (e.g., 200–500 Da membranes) and transmembrane pressure (1–5 bar). Alternatively, employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted electrophiles .

Q. How do steric and electronic effects of the pivalate group influence pharmacological activity in benzimidazole derivatives?

  • Methodological Answer : Design a SAR (Structure-Activity Relationship) study comparing pivalate with smaller esters (e.g., acetate, propionate). Assess in vitro binding affinity (e.g., IC₅₀ via fluorescence polarization assays) against target enzymes. Molecular docking (e.g., AutoDock Vina) can predict steric clashes in active sites .

Data Analysis and Theoretical Frameworks

Q. How should researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Reconcile discrepancies by standardizing reaction conditions (e.g., Pd catalyst loading, ligand type) and validating via kinetic profiling. Use Arrhenius plots to compare activation energies across studies. If contradictions persist, propose competing mechanisms (e.g., radical vs. polar pathways) and test with radical traps (TEMPO) or isotopic labeling .

Q. What AI-driven approaches enhance predictive modeling for reaction optimization?

  • Methodological Answer : Implement machine learning (e.g., random forest or neural networks) trained on historical reaction data (yield, purity, conditions). Use COMSOL Multiphysics for multiphysics simulations integrating heat transfer and fluid dynamics in batch reactors. Autonomous laboratories with real-time feedback loops can iteratively refine conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate
Reactant of Route 2
Reactant of Route 2
4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.